molecular formula C10H7ClFN B13726234 2-(3-Chloro-2-fluorophenyl)pyrrole

2-(3-Chloro-2-fluorophenyl)pyrrole

Cat. No.: B13726234
M. Wt: 195.62 g/mol
InChI Key: TUPUSZIOLMFVIO-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluorophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 3-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(3-Chloro-2-fluorophenyl)pyrrole involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . Another method involves the reaction of 2-(2-fluorobenzoyl) malononitrile with a metal catalyst and glacial acetic acid, followed by reduction reactions using Raney nickel .

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method. This method involves dissolving the starting materials in a solvent, adding a metal catalyst, and performing reduction reactions under controlled conditions. The process is designed to minimize waste and reduce costs, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluorophenyl)pyrrole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced pyrrole compounds .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluorophenyl)pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)pyrrole
  • 2-(3-Chlorophenyl)pyrrole
  • 2-(4-Chloro-2-fluorophenyl)pyrrole

Uniqueness

2-(3-Chloro-2-fluorophenyl)pyrrole is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

2-(3-chloro-2-fluorophenyl)-1H-pyrrole

InChI

InChI=1S/C10H7ClFN/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1-6,13H

InChI Key

TUPUSZIOLMFVIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C2=CC=CN2

Origin of Product

United States

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